Cas no 111138-89-7 ((1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol)

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol structure
111138-89-7 structure
Product Name:(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
Numero CAS:111138-89-7
MF:C11H17NO
MW:179.258783102036
MDL:MFCD30305402
CID:5608298
PubChem ID:10856884
Update Time:2025-06-08

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • EOS-61740
    • Benzenemethanol, α-[(1S)-1-amino-2-methylpropyl]-, (αR)-
    • (1R,2S)-1-Phenyl-2-amino-3-methyl-1-butanol
    • (1R,2S)-2-amino-1-phenyl-3-methyl-butanol
    • (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
    • COXYPOLXZLWCIA-WDEREUQCSA-N
    • EN300-8124529
    • 111138-89-7
    • SCHEMBL4866339
    • MDL: MFCD30305402
    • Inchi: 1S/C11H17NO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3/t10-,11+/m0/s1
    • Chiave InChI: COXYPOLXZLWCIA-WDEREUQCSA-N
    • Sorrisi: [C@H](C1=CC=CC=C1)(O)[C@@H](N)C(C)C

Proprietà calcolate

  • Massa esatta: 179.131014166g/mol
  • Massa monoisotopica: 179.131014166g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 141
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 46.2Ų

Proprietà sperimentali

  • Densità: 1.027±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 310.1±22.0 °C(Predicted)
  • pka: 12.01±0.45(Predicted)

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-8124529-0.05g
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
111138-89-7 95.0%
0.05g
$2079.0 2025-03-21
Enamine
EN300-8124529-0.1g
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
111138-89-7 95.0%
0.1g
$2178.0 2025-03-21
Enamine
EN300-8124529-0.25g
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
111138-89-7 95.0%
0.25g
$2277.0 2025-03-21
Enamine
EN300-8124529-0.5g
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
111138-89-7 95.0%
0.5g
$2376.0 2025-03-21
Enamine
EN300-8124529-1.0g
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
111138-89-7 95.0%
1.0g
$2475.0 2025-03-21
Enamine
EN300-8124529-2.5g
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
111138-89-7 95.0%
2.5g
$4851.0 2025-03-21
Enamine
EN300-8124529-5.0g
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
111138-89-7 95.0%
5.0g
$7178.0 2025-03-21
Enamine
EN300-8124529-10.0g
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
111138-89-7 95.0%
10.0g
$10643.0 2025-03-21
Enamine
EN300-8124529-1g
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
111138-89-7
1g
$2475.0 2023-09-02
Enamine
EN300-8124529-5g
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
111138-89-7
5g
$7178.0 2023-09-02
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